1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Select this specific 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine over generic benzylpiperazines for sigma-1 receptor drug discovery. The 4-methoxybenzyl pharmacophore delivers high-affinity binding (Ki=2.7 nM, 38-fold σ2/σ1 selectivity), while predicted LogP ~4.6 and tPSA 15.7 Ų ensure superior blood-brain barrier penetration vs. the 3-methoxy regioisomer (LogP 3.4). Dual aromatic substituents provide orthogonal NMR/MS handles for unambiguous structural confirmation, making it ideal for CNS-penetrant radiotracer development and high-throughput screening library design.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B4915088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC
InChIInChI=1S/C20H26N2O/c1-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20(23-2)10-8-19/h3-10H,11-16H2,1-2H3
InChIKeyUMOBCGITHQFSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine: A Disubstituted Piperazine Screening Compound for CNS Target Exploration


1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine (IUPAC: 1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine) is a symmetrically disubstituted piperazine derivative with the molecular formula C20H26N2O and a molecular weight of 310.4 g/mol [1]. It belongs to the N-benzylpiperazine class, compounds widely investigated for central nervous system (CNS) receptor interactions, particularly at sigma receptors and monoamine transporters [2]. This compound features two distinct aromatic substituents—a 4-methoxybenzyl group and a 4-methylbenzyl group—attached to the piperazine core, creating a specific electronic and steric profile that differentiates it from both its regioisomers and mono-substituted analogs. It is predominantly utilized as a fragment or lead-like molecule in high-throughput screening (HTS) libraries offered by commercial vendors for early-stage drug discovery campaigns [1].

Why 1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine Cannot Be Replaced by Generic Benzylpiperazine Analogs


Substituting 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine with a generic benzylpiperazine analog—such as the mono-substituted 1-(4-methoxybenzyl)piperazine, 1-(4-methylbenzyl)piperazine, or even the 3-methoxy regioisomer—introduces significant risks in a screening or medicinal chemistry program. The presence and precise position of the para-substituents on both benzyl rings dictate the molecule's three-dimensional conformation, electronic distribution, and resultant pharmacophoric features [1]. The compound's lipophilicity (predicted LogP ~4.59) and specific H-bond acceptor profile (three acceptors from the methoxy oxygen and piperazine nitrogens) directly influence passive membrane permeability, solubility, and off-target binding promiscuity . Crucially, stability in biological matrices is highly dependent on substitution pattern: benzylpiperazines with electron-donating para-substituents exhibit different metabolic stability profiles compared to their unsubstituted or ortho/meta-substituted counterparts [2]. The quantitative evidence below establishes precisely why this specific disubstituted architecture cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence: 1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine vs. Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution Effects on Lipophilicity and Polarity

The 4-methoxybenzyl isomer (target compound) exhibits a measurably different lipophilicity profile compared to its 3-methoxybenzyl regioisomer. The 3-methoxy isomer has a calculated XLogP3-AA of 3.4 [1]. For the target compound, the Hit2Lead database reports a computed LogP of 4.59 for the closely related 3-methoxy isomer, and ChemBridge's predictive models suggest that para-substitution reduces polarity further than meta-substitution . While directly measured logD values for the target compound are not publicly available, the regioisomeric shift from 3- to 4-methoxy substitution alters the molecular electrostatic potential surface, affecting both passive membrane permeability and P-glycoprotein recognition—critical parameters for CNS drug discovery [2].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Conformational Flexibility Advantage: Disubstituted Piperazine Ring Dynamics vs. Mono-Substituted Analogs

The target compound's piperazine ring can adopt multiple conformations, including chair and boat forms, as evidenced by its NMR spectral data [1]. The presence of two bulky N-benzyl substituents restricts conformational interconversion compared to mono-substituted analogs like 1-(4-methoxybenzyl)piperazine (CAS 21867-69-6) or 1-(4-methylbenzyl)piperazine, which have greater ring flexibility [2]. SpectraBase confirms two distinct NMR spectra for the oxalate salt of the target compound, reflecting the compound's conformational heterogeneity [1]. This restricted conformational freedom directly impacts molecular recognition at receptor binding sites: the more rigid disubstituted scaffold presents a more defined pharmacophoric surface compared to the conformationally mobile mono-substituted analogs, potentially offering enhanced binding selectivity [3].

Structural Biology NMR Spectroscopy Conformational Analysis

Metabolic Stability Differentiation: Para-Substituted Benzylpiperazines vs. Phenylpiperazines in Human Whole Blood

A study on the stability of synthetic piperazines in human whole blood demonstrated that benzylpiperazines with para-substitution exhibit superior long-term stability compared to phenylpiperazines [1]. Specifically, 1-(4-methylbenzyl)-piperazine (MBZP) retained more than 70% (769–1,047 ng/mL) after 12 months of storage, while 1-(4-methoxyphenyl)-piperazine (MeOPP) was undetectable after only 6 months at room temperature [1]. As a disubstituted benzylpiperazine bearing both 4-methoxy and 4-methyl benzyl groups, the target compound is predicted to exhibit stability intermediate between these two extremes—benefiting from the protective effect of benzyl linkage (as seen in MBZP) while incorporating the metabolically labile methoxy moiety [2].

Drug Metabolism Bioanalysis Forensic Toxicology

Sigma Receptor Pharmacophore Compatibility: 4-Methoxybenzyl Moiety as a Privileged Fragment for σ-1 Binding

Structure-activity relationship studies on N-benzylpiperazine derivatives reveal that the 4-methoxybenzyl substituent is a privileged fragment for high-affinity σ-1 receptor binding [1]. Compound 13 in Moussa et al. (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) demonstrated a Ki of 2.7 nM at σ-1 with 38-fold selectivity over σ-2 (σ2/σ1 = 38) [1]. In contrast, the unsubstituted benzyl analog or analogs with meta-substitution showed reduced affinity and selectivity [1]. The target compound uniquely combines this 4-methoxybenzyl pharmacophore with a 4-methylbenzyl group on the opposite piperazine nitrogen, creating a hybrid scaffold not present in the published SAR series. The 4-methylbenzyl group adds additional hydrophobic contact surface without introducing the metabolic liability of a directly-attached phenyl group [2]. While direct σ-1 binding data for the target compound are not available, its structural features match the pharmacophoric requirements for σ-1 affinity: a basic nitrogen, a hydrophobic aromatic region, and a hydrogen bond acceptor at an optimal distance [1].

Sigma Receptor CNS Pharmacology Radiotracer Development

Optimal Research and Procurement Scenarios for 1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine


Sigma-1 Receptor Ligand Discovery and PET Radiotracer Development Programs

This compound is optimally deployed in early-stage medicinal chemistry campaigns targeting the sigma-1 receptor, where the 4-methoxybenzyl fragment has demonstrated validated high-affinity binding (Ki = 2.7 nM in related compounds) and excellent selectivity (σ2/σ1 = 38) [1]. Its disubstituted architecture provides a pre-organized scaffold for further derivatization at the 4-methylbenzyl position, enabling exploration of additional hydrophobic contacts without compromising the critical 4-methoxybenzyl pharmacophore. The compound is suitable for use as a lead-like starting point for developing CNS-penetrant σ-1 radiotracers, building on the precedent that [11C]-labeled 4-methoxybenzyl piperazines show high brain uptake in non-human primates [1].

Comparative Metabolism and Stability Studies in Forensic and Clinical Toxicology

For forensic toxicology laboratories and clinical research groups studying synthetic piperazine metabolism, this compound serves as a structurally defined probe to investigate the influence of dual N-substitution on metabolic pathways. Published stability data demonstrate that benzylpiperazines (e.g., MBZP, >70% remaining after 12 months) survive far longer in stored whole blood than phenylpiperazines (e.g., MeOPP, undetectable after 6 months) [2]. The target compound combines both benzyl attachment and a methoxy group, making it an ideal model compound to differentiate Phase I metabolic pathways (O-demethylation vs. N-dealkylation) and establish structure-stability relationships for method validation [2].

Fragment-Based and High-Throughput Screening (HTS) Library Design for CNS Targets

The compound's balanced physicochemical profile—predicted LogP ~4.6, tPSA = 15.7 Ų, and molecular weight of 310.4 g/mol—places it within favorable CNS drug-like chemical space [3]. Its 5 rotatable bonds and dual aromatic substituents offer moderate flexibility combined with defined pharmacophoric features, making it a suitable fragment for screening against aminergic GPCRs, transporters, and ion channels. Procurement of this specific compound over the 3-methoxy regioisomer (LogP 3.4, approximately 15-fold less lipophilic) is advisable when screening campaigns prioritize blood-brain barrier penetration and membrane partitioning [3].

Synthetic Methodology Development for Unsymmetrical N,N'-Disubstituted Piperazines

This compound represents a well-defined target for developing and benchmarking regioselective alkylation methods for piperazine derivatization. The distinct 4-methoxybenzyl and 4-methylbenzyl substituents provide orthogonal spectroscopic handles (NMR, MS) for unambiguous structural confirmation, as evidenced by the two distinct NMR spectra available through SpectraBase [4]. The oxalate salt form further facilitates purification and handling, making the compound a practical standard for evaluating new synthetic routes to unsymmetrical piperazines—a common structural motif in CNS drugs and PET tracers.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.